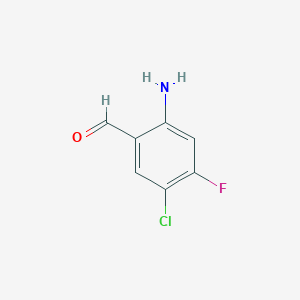

2-Amino-5-chloro-4-fluorobenzaldehyde

CAS No.: 1602624-87-2

Cat. No.: VC4313336

Molecular Formula: C7H5ClFNO

Molecular Weight: 173.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1602624-87-2 |

|---|---|

| Molecular Formula | C7H5ClFNO |

| Molecular Weight | 173.57 |

| IUPAC Name | 2-amino-5-chloro-4-fluorobenzaldehyde |

| Standard InChI | InChI=1S/C7H5ClFNO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |

| Standard InChI Key | PPZKIKDYHUPMON-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CC(=C1Cl)F)N)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure is defined by its benzaldehyde backbone with three substituents:

-

Amino group (-NH₂) at position 2: Enhances nucleophilicity and participation in hydrogen bonding.

-

Chlorine atom at position 5: Contributes to electron-withdrawing effects, influencing electrophilic substitution patterns.

-

Fluorine atom at position 4: Modulates electronic properties and metabolic stability.

The aldehyde group at position 1 serves as a reactive site for condensation reactions, such as Schiff base formation. The spatial arrangement of substituents creates steric and electronic effects critical to its chemical behavior .

Spectroscopic Data

Synthesis and Preparation Methods

Industrial-Scale Synthesis

A patented route (CN111848406A) outlines a three-step process for synthesizing related nitrobenzaldehyde intermediates, adaptable to 2-amino-5-chloro-4-fluorobenzaldehyde :

Step 1: Halogenation of 2-Chloro-4-fluorotoluene

-

Substrate: 2-Chloro-4-fluorotoluene.

-

Reagents: Chlorine gas (Cl₂) under UV irradiation (400 nm).

-

Conditions: Temperature controlled at 0–10°C to minimize side reactions.

Step 2: Hydrolysis to Benzaldehyde

-

Reagents: Concentrated sulfuric acid (95%) at 125°C.

-

Mechanism: Acid-catalyzed hydrolysis of dichlorotoluene to aldehyde.

Step 3: Nitration and Reduction

Physicochemical Properties

Key Physical Parameters

The compound’s limited solubility in water arises from its aromatic and halogenated structure, though it dissolves in dimethyl sulfoxide (DMSO) and dichloromethane .

Reactivity and Functional Transformations

Aldehyde Group Reactivity

The -CHO group participates in nucleophilic additions and condensations:

-

Schiff Base Formation: Reacts with primary amines to form imines, useful in coordination chemistry.

-

Oxidation: Converts to carboxylic acid derivatives under strong oxidizing conditions (e.g., KMnO₄).

Electrophilic Aromatic Substitution

-

Directed by -NH₂: The amino group activates the ring at meta and para positions, though steric hindrance from Cl and F limits regioselectivity.

-

Halogenation Challenges: Further halogen introduction requires drastic conditions due to deactivating substituents .

Comparative Analysis with Structural Analogs

2-Amino-4-chloro-5-fluorobenzaldehyde vs. Target Compound

| Property | 2-Amino-5-chloro-4-fluorobenzaldehyde | 2-Amino-4-chloro-5-fluorobenzaldehyde |

|---|---|---|

| Substituent Positions | Cl (5), F (4), NH₂ (2) | Cl (4), F (5), NH₂ (2) |

| Molecular Formula | C₇H₅ClFNO | C₇H₅ClFNO |

| Synthetic Complexity | Higher (requires precise nitration) | Lower (conventional routes) |

Positional isomerism significantly alters electronic effects, with the fluorine atom at position 4 in the target compound enhancing metabolic stability compared to position 5 .

Industrial and Research Applications

Pharmaceutical Intermediates

-

Antiviral Agents: Serves as a precursor for protease inhibitors targeting RNA viruses.

-

Agrochemicals: Functionalized to produce herbicides with improved soil persistence .

Materials Science

-

Coordination Polymers: Chelates metal ions (e.g., Cu²⁺) to form porous frameworks for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume